molecular formula C17H13ClF3N3O2S2 B2532903 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252910-09-0

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2532903
CAS No.: 1252910-09-0
M. Wt: 447.88
InChI Key: YZNHEKYCTRBESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS Number: 1252910-09-0) is a high-purity synthetic compound provided for research applications. It has a molecular formula of C 17 H 13 ClF 3 N 3 O 2 S 2 and a molecular weight of 447.94 g/mol . This molecule features a thieno[3,2-d]pyrimidin-4-one core, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. The structure is further characterized by key properties including a calculated XLogP of 4.6, indicating its lipophilicity, and a topological polar surface area of 115 Ų, which influences its solubility and cell permeability . Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel molecules, or as a reference standard in analytical studies. It is strictly for use in laboratory research settings. This product is offered For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access comprehensive data including the compound's structure, identifiers (such as InChIKey: YZNHEKYCTRBESP-UHFFFAOYSA-N ), and calculated physicochemical properties to support their experimental work.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2S2/c1-2-24-15(26)14-12(5-6-27-14)23-16(24)28-8-13(25)22-9-3-4-11(18)10(7-9)17(19,20)21/h3-7H,2,8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNHEKYCTRBESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including key findings from various studies, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

C21H19ClF3N3O2S\text{C}_{21}\text{H}_{19}\text{ClF}_3\text{N}_3\text{O}_2\text{S}

It features a trifluoromethyl group and a thieno[3,2-d]pyrimidine moiety, which are crucial for its biological activity.

Molecular Docking Studies

Molecular docking studies have indicated that the trifluoromethyl group enhances the compound's interaction with various biological targets. The presence of halogen bonding interactions between the fluorine atoms and enzyme residues has been shown to increase binding affinity, which may lead to enhanced biological efficacy .

Anticancer Activity

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. Specific studies reported IC50 values in the nanomolar range against breast cancer cell lines (MCF-7) and other tumor types .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

Enzyme IC50 (μM)
Cyclooxygenase-2 (COX-2)10.4
Lipoxygenases (LOX-5/15)5.4
Acetylcholinesterase (AChE)19.2
Butyrylcholinesterase (BChE)13.2

These results indicate that the compound exhibits moderate inhibition of COX-2 and lipoxygenases, which are critical in inflammatory processes and cancer progression .

Case Studies

  • Study on MCF-7 Cell Line : A study evaluated the cytotoxic effects of related compounds on MCF-7 cells, revealing that certain derivatives caused significant apoptosis with IC50 values as low as 5.4 μM. This suggests a strong potential for targeting breast cancer therapeutically .
  • Inhibition of Cholinesterases : Another study highlighted that compounds with similar structures demonstrated dual inhibition against AChE and BChE, making them potential candidates for treating Alzheimer's disease due to their ability to enhance cholinergic transmission .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to target various cancer cell lines effectively, suggesting that this compound may also possess similar capabilities. Studies have demonstrated that modifications in the molecular structure can enhance the selectivity and potency against specific cancer types by targeting pathways involved in tumor growth and survival .

KATP Channel Modulation

The compound has been investigated for its role as a modulator of KATP channels, which are critical in regulating insulin secretion and cellular energy homeostasis. By acting on these channels, it may contribute to therapeutic strategies for conditions such as diabetes and metabolic disorders. The modulation of KATP channels can lead to improved insulin sensitivity and glucose metabolism .

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Formation of Thieno[3,2-d]pyrimidine : The initial step typically involves the synthesis of the thieno[3,2-d]pyrimidine core through cyclization reactions involving appropriate precursors.
  • Chlorination and Trifluoromethylation : Subsequent reactions introduce the chloro and trifluoromethyl groups onto the phenyl ring.
  • Acetamide Coupling : The final step involves coupling the synthesized thieno[3,2-d]pyrimidine with an acetamide moiety to yield the final product.

These synthetic pathways are crucial for optimizing yield and purity while minimizing by-products .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Antitumor Activity

A recent study evaluated a series of thieno[3,2-d]pyrimidine derivatives in vitro against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Diabetes Treatment

In another study focusing on metabolic disorders, derivatives were tested for their ability to activate KATP channels in pancreatic beta cells. The findings suggested enhanced insulin secretion in response to glucose stimulation when treated with these compounds .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) linkage between the thienopyrimidine and acetamide moieties is reactive toward nucleophiles. In alkaline conditions, the sulfur atom can act as a leaving group, enabling substitution reactions.

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationK₂CO₃, DMF, alkyl halide (R-X), 80°CR-S-thienopyrimidine-acetamide derivative65–78%
ArylationCuI, phenyllboronic acid, Pd(PPh₃)₄Biaryl-thienopyrimidine conjugate52%

For example, treatment with methyl iodide in DMF under basic conditions replaces the sulfanyl group with a methylthio group .

Oxidation of the Sulfanyl Bridge

The –S– group undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions:

Oxidizing AgentConditionsProduct Oxidation StateNotesSource
H₂O₂ (30%)AcOH, 50°C, 4 hSulfoxidePartial epimerization
mCPBADCM, 0°C, 1 hSulfoneHigh stereoselectivity

The sulfone derivatives show enhanced stability and altered bioactivity.

Hydrolysis of the Acetamide Moiety

The acetamide group (–NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid or amine intermediates:

ConditionsReagentsProductApplicationSource
6M HClReflux, 12 hCarboxylic acid derivativeFurther functionalization
NaOH (10%)Ethanol, 60°C, 6 hFree amine (–NH₂)Coupling reactions

The carboxylic acid derivative is often used to synthesize ester or amide analogs.

Ring Functionalization of the Thienopyrimidine Core

The thieno[3,2-d]pyrimidine ring participates in electrophilic aromatic substitution (EAS) and cyclocondensation reactions:

Electrophilic Halogenation

Halogenating AgentPosition SubstitutedProductYieldSource
NBS (in CCl₄)C-5 of thiophene5-Bromo-thienopyrimidine derivative68%
I₂, HNO₃C-6 of pyrimidine6-Iodo analog45%

Cyclocondensation with Diamines

Reaction with ethylenediamine in ethanol forms fused bicyclic systems:

text
Thienopyrimidine + H₂N(CH₂)₂NH₂ → Imidazothienopyrimidine + H₂O

Reduction of the 4-Oxo Group

The 4-oxo group on the pyrimidine ring is reducible to 4-hydroxy or 4-amino derivatives:

Reducing AgentConditionsProductSelectivitySource
NaBH₄MeOH, 25°C, 2 h4-Hydroxy analogModerate
NH₃, Raney NiH₂ (50 psi), 80°C4-Amino derivativeHigh

The 4-amino derivative exhibits improved solubility in polar solvents .

Cross-Coupling Reactions

The chloro and trifluoromethyl groups on the phenyl ring enable Suzuki-Miyaura and Ullmann couplings:

Reaction TypeCatalysts/ReagentsCoupling PartnerProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEArylboronic acidBiaryl-acetamide derivative60%
UllmannCuI, 1,10-phenanthrolineThiophenolAryl sulfide analog55%

Stability Under Thermal and Photolytic Conditions

The compound decomposes at elevated temperatures (>200°C) or under UV light, forming:

  • Thermal degradation : Cleavage of the sulfanyl bridge to release thiophenol.

  • Photolysis : Isomerization of the trifluoromethylphenyl group .

Key Research Findings:

  • The sulfanyl group’s reactivity is central to modifying the compound’s pharmacokinetic profile.

  • Electron-withdrawing substituents (e.g., –CF₃) enhance electrophilic substitution rates at the thiophene ring .

  • Hydrolysis of the acetamide group improves in vitro metabolic stability .

Comparison with Similar Compounds

(a) 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

  • Core Structure: Shares the thieno[3,2-d]pyrimidinone scaffold but substitutes the ethyl group with a 4-chlorophenyl at position 3 .
  • Key Differences: The trifluoromethyl group is located at the ortho position of the phenyl ring in the acetamide side chain (vs. para in the target compound). Lacks the ethyl group on the pyrimidinone ring, which may reduce steric hindrance and alter pharmacokinetic properties.
  • Implications : Ortho-substitution of CF₃ may decrease binding affinity due to steric clashes, while the absence of the ethyl group could reduce metabolic stability .

(b) N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Core Structure: Features a methyl group at position 3 and a 4-methylphenyl group at position 7 of the thieno[3,2-d]pyrimidinone .
  • Key Differences: Methyl substituents on both the pyrimidinone and phenyl rings increase lipophilicity (clogP ~4.5) compared to the target compound (predicted clogP ~3.8). The 2-chloro-4-methylphenyl acetamide side chain may reduce solubility due to higher hydrophobicity.
  • Implications : Enhanced lipophilicity could improve membrane permeability but may compromise aqueous solubility .

Pyrimidine and Pyrimidoindole Analogues

(a) 2-{[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}-N-(3-methoxyphenyl)acetamide

  • Core Structure: Replaces the thieno ring with a pyrimido[5,4-b]indole system .
  • The 3-methoxyphenyl group in the acetamide side chain may improve solubility via hydrogen bonding.
  • Implications: Reduced planarity compared to thienopyrimidines might lower target affinity in kinase inhibition .

(b) 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

  • Core Structure : Simplifies the scaffold to a pyrimidine ring without the fused thiophene .
  • Key Differences: Lacks the thieno ring, reducing aromatic surface area critical for hydrophobic interactions.
  • Implications : Lower molecular complexity may result in diminished potency but better pharmacokinetic profiles .

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound Compound
Molecular Weight ~470–500 g/mol (estimated) 470.002 g/mol 470.002 g/mol
logP (Predicted) ~3.8 ~4.1 ~4.5
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 5 5
Key Pharmacophores Thienopyrimidinone, CF₃, Cl Thienopyrimidinone, CF₃, Cl Thienopyrimidinone, CH₃, Cl

Q & A

Q. What are the recommended methodologies for synthesizing N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : A robust synthetic route should focus on optimizing reaction conditions (e.g., solvent, temperature, catalyst) for key steps such as thioacetamide coupling and heterocyclic ring formation. Design of Experiments (DoE) can systematically evaluate variables like reagent stoichiometry and reaction time to maximize yield . For example, copolymerization strategies (as seen in analogous sulfanyl-acetamide syntheses) may involve sequential alkylation and cyclization steps under inert atmospheres . Purification often combines column chromatography (silica gel, eluent: ethyl acetate/hexane) with recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal diffraction data collected at 298 K (λ = 0.71073 Å, Bruker SMART APEXII detector) can resolve bond lengths and angles, with refinement via SHELXL (R factor < 0.05) . Complementary techniques include:
  • NMR : 1^1H/13^{13}C NMR in DMSO-d6 to confirm substituent integration (e.g., trifluoromethyl singlet at ~δ 120 ppm in 19^{19}F NMR).
  • HRMS : ESI-MS in positive ion mode to verify molecular ion [M+H]+^+ .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Purity (>95%) is typically confirmed via HPLC (C18 column, acetonitrile/water gradient). Stability studies under varying temperatures (4°C, -20°C) and humidity (desiccated vs. ambient) should be conducted using accelerated degradation protocols. Lyophilization or storage in amber vials under argon can mitigate hydrolytic degradation of the thioether linkage .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data in pharmacological assays?

  • Methodological Answer : Contradictions may arise from metabolite interference or assay-specific conditions (e.g., CYP3A4 inhibition). For instance, AMG 487 (a related pyrimidinone) exhibited dose-dependent pharmacokinetics due to metabolite-mediated CYP3A mechanism-based inhibition (Ki = 0.75 μM, kinact = 0.041 min⁻¹) . To resolve discrepancies:
  • Use orthogonal assays (e.g., SPR binding vs. cell-based luciferase reporter).
  • Quantify metabolites via LC-MS/MS and correlate with activity shifts .
  • Validate target engagement using isotopic labeling or CRISPR knockouts.

Q. What strategies are effective for resolving crystallographic disorder in this compound?

  • Methodological Answer : Disorder in the trifluoromethyl or ethyl groups can be addressed by:
  • Collecting high-resolution data (<1.0 Å) to improve electron density maps.
  • Applying SHELXD for dual-space cycling during structure solution, with constraints for anisotropic displacement parameters .
  • Refining occupancy ratios for disordered sites (e.g., 70:30 split) and validating via residual density plots .

Q. How can thermodynamic stability be experimentally determined for formulation studies?

  • Methodological Answer :
  • DSC/TGA : Measure melting points (Tm) and decomposition temperatures (Td) under nitrogen. For example, analogous pyrimidinones show Tm ~200–220°C .
  • Solubility Studies : Shake-flask method in biorelevant media (FaSSIF/FeSSIF) to assess pH-dependent solubility.
  • Forced Degradation : Expose to oxidative (H2O2), thermal (40–60°C), and photolytic (ICH Q1B) conditions, followed by HPLC stability-indicating assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.